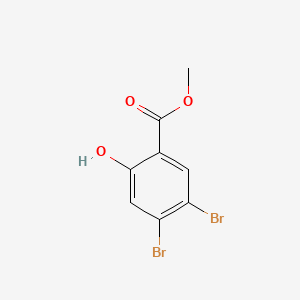

Methyl 4,5-dibromo-2-hydroxybenzoate

Description

Methyl 4,5-dibromo-2-hydroxybenzoate is a halogenated aromatic ester featuring a methyl ester group at the carboxylic acid position, hydroxyl (-OH) substitution at the 2-position, and bromine atoms at the 4- and 5-positions on the benzene ring.

Properties

IUPAC Name |

methyl 4,5-dibromo-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLWBOLNFVFHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Methyl 4,5-dibromo-2-hydroxybenzoate has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities, making them suitable candidates for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that modifications of this compound showed significant inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of bromine atoms enhances the compound's potency against Gram-positive bacteria while maintaining low toxicity levels in mammalian cells .

Agrochemical Applications

The compound is also utilized in the agrochemical industry as a precursor for synthesizing herbicides and fungicides. Its derivatives have shown effectiveness in controlling plant pathogens and weeds.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal properties of this compound derivatives indicated effective control over several weed species. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls .

Material Science Applications

In material science, this compound is used as an intermediate in the synthesis of polymers and resins. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Modification

A recent investigation into polymer composites revealed that incorporating this compound improved the thermal stability of epoxy resins. The modified resins exhibited a higher glass transition temperature (Tg) and improved mechanical properties compared to standard formulations .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions followed by esterification processes. The characterization of this compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity.

| Synthesis Method | Description | Yield |

|---|---|---|

| Bromination | Bromination of 2-hydroxybenzoic acid | High |

| Esterification | Reaction with methanol under acidic conditions | Moderate |

Mechanism of Action

The mechanism by which methyl 4,5-dibromo-2-hydroxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 3,5-Dibromo-2-Hydroxybenzoate

- Structure : Ethyl ester group, bromine at 3- and 5-positions, hydroxyl at 2-position.

- Key Differences: The ester group (ethyl vs. methyl) increases molecular weight and may enhance lipophilicity. Substituent positions: Bromine atoms at 3,5-positions (meta to each other) vs. 4,5-positions (adjacent) in the target compound.

- Status : Discontinued (as per ), suggesting challenges in synthesis, stability, or commercial demand.

Phenyl 3,5-Dibromo-2-Hydroxybenzoate

- Structure : Phenyl ester group, bromine at 3- and 5-positions, hydroxyl at 2-position.

- Key Data :

- Comparison :

- The phenyl ester group introduces significant steric bulk and aromaticity, likely reducing solubility in polar solvents compared to methyl or ethyl esters.

- Substituent positions : The 3,5-dibromo substitution pattern may lead to different electronic interactions compared to the 4,5-dibromo arrangement in the target compound.

Methyl Esters in General

- references a table on methyl ester properties, though specific data for Methyl 4,5-dibromo-2-hydroxybenzoate are absent. Methyl esters typically exhibit lower molecular weights and higher volatility compared to ethyl or phenyl analogs.

Data Table: Comparative Properties of Structural Analogs

| Compound Name | Ester Group | Substituent Positions | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | Methyl | 4,5-dibromo | Not reported | Not reported | Not reported | Not reported |

| Ethyl 3,5-dibromo-2-hydroxybenzoate | Ethyl | 3,5-dibromo | ~330 (estimated) | Not reported | Not reported | Not reported |

| Phenyl 3,5-dibromo-2-hydroxybenzoate | Phenyl | 3,5-dibromo | 372.009 | 110–112 | 399.4 | 1.826 |

Research Findings and Implications

- Applications : Phenyl 3,5-dibromo-2-hydroxybenzoate’s high melting point and density suggest utility in high-temperature or material science applications, whereas methyl esters are often used in volatile intermediates or pharmaceutical precursors .

Biological Activity

Methyl 4,5-dibromo-2-hydroxybenzoate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two bromine atoms at positions 4 and 5, a hydroxyl group at position 2, and a methoxy carbonyl group. Its molecular formula is , with a molecular weight of approximately 309.94 g/mol. The dual bromination enhances its reactivity and influences its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of bromine atoms is believed to enhance the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, particularly in metabolic pathways. This inhibition can lead to decreased activity in critical biochemical processes.

- Antioxidant Properties : this compound may exhibit antioxidant activity due to the hydroxyl group, which can donate electrons to neutralize free radicals.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound's structure allows it to bind effectively to various biological targets, including enzymes and receptors. This binding can modulate their activity and influence cellular responses.

- Halogen Bonding : The bromine atoms enhance the ability of the compound to form halogen bonds, which can significantly affect enzyme activity and receptor binding.

- Oxidative Stress Modulation : By acting as an antioxidant, it can mitigate oxidative stress within cells, potentially protecting against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of dibromo-substituted benzoates showed effective antimicrobial activity against various pathogens. For instance, a study found that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Assays : In vitro assays indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression. This suggests potential applications in cancer therapeutics .

- Antioxidant Activity Assessment : A comparative study on structurally similar compounds revealed that this compound exhibited superior antioxidant properties compared to its mono-brominated counterparts .

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The starting material (methyl salicylate) undergoes bromination at positions 4 and 5 using bromine or N-bromosuccinimide under controlled conditions.

- Purification : Following synthesis, purification techniques such as column chromatography are employed to isolate the desired product with high purity.

| Reaction Type | Reagents/Conditions |

|---|---|

| Nucleophilic Substitution | Sodium methoxide, DMSO, room temperature |

| Reduction | Lithium aluminum hydride, THF |

| Oxidation | Potassium permanganate, acidic conditions |

Q & A

Q. What are the recommended methods for synthesizing Methyl 4,5-dibromo-2-hydroxybenzoate in a laboratory setting?

Methodological Answer: The synthesis typically involves bromination of methyl 2-hydroxybenzoate (methyl salicylate). A common approach uses bromine (Br₂) in acetic acid as both solvent and catalyst. Key steps include:

- Dissolving methyl 2-hydroxybenzoate in glacial acetic acid.

- Adding bromine dropwise under controlled temperature (0–5°C) to minimize side reactions.

- Monitoring reaction progress via TLC or NMR to confirm di-substitution at the 4 and 5 positions.

- Quenching with sodium thiosulfate to remove excess bromine, followed by recrystallization from ethanol/water for purification .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- and NMR : Identify substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~170 ppm). The hydroxyl proton (2-position) may appear as a broad singlet.

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad O-H stretch at ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validate molecular weight (expected [M]⁺ at m/z 308 for C₈H₆Br₂O₃) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve regiochemistry, as demonstrated in structurally analogous dibromo-hydroxybenzaldehyde derivatives .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Airtight containers under inert atmosphere (N₂/Ar), protected from light and moisture. Store at 2–8°C for long-term stability.

- Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free salicylic acid derivatives). Periodic NMR can confirm structural integrity .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-withdrawing bromine groups at positions 4 and 5 activate the aromatic ring toward NAS. The hydroxyl group at position 2 directs nucleophiles to the para position (position 6), but steric hindrance from bromine may limit reactivity. Experimental strategies include:

Q. What strategies mitigate competing side reactions during bromination of methyl 2-hydroxybenzoate?

Methodological Answer:

- Temperature Control : Maintain sub-5°C to suppress polybromination.

- Stoichiometry : Use 2.1 equivalents of Br₂ to ensure di-substitution without excess.

- Solvent Optimization : Acetic acid enhances solubility and stabilizes intermediates.

- Catalysts : FeBr₃ (5 mol%) can improve regioselectivity, as shown in bromination of similar aryl esters .

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Derivatization : Hydroxyl and ester groups enable functionalization (e.g., alkylation, acylation).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at bromine sites using Pd catalysts to introduce aryl/heteroaryl groups.

- Biological Screening : Test derivatives for antimicrobial or anti-inflammatory activity, guided by structure-activity relationships observed in halogenated benzoates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.